Tetraphosphorus pentasulfide

Description

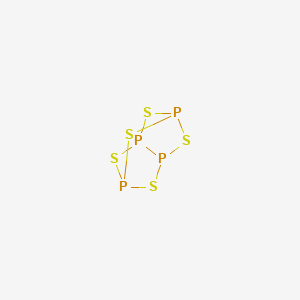

Structure

3D Structure

Properties

CAS No. |

12137-70-1 |

|---|---|

Molecular Formula |

P4S5 |

Molecular Weight |

284.2 g/mol |

IUPAC Name |

2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |

InChI |

InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |

InChI Key |

LOZDOQJARMKMFN-UHFFFAOYSA-N |

Canonical SMILES |

P12P3SP(S1)SP(S2)S3 |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphosphorus Pentasulfide and Its Isomers

Established Reaction Pathways for P₄S₅ Synthesis

The synthesis of tetraphosphorus (B14172348) pentasulfide can be approached through several established methods, each with its own advantages and limitations. These methods include the direct combination of the elements, reactions in solution, and high-temperature gas-phase reactions.

Direct Elemental Combination Approaches

The most fundamental approach to synthesizing phosphorus sulfides is the direct reaction of elemental phosphorus and sulfur. While this method is conceptually straightforward, controlling the stoichiometry to selectively form P₄S₅ can be challenging due to the existence of a wide range of other phosphorus sulfides (P₄Sₙ where n = 3-10). The reaction of red phosphorus with sulfur at elevated temperatures is a common method for producing various phosphorus sulfides. wikipedia.org For instance, phosphorus sesquisulfide (P₄S₃) is prepared by reacting red phosphorus with sulfur at temperatures above 450 K. wikipedia.org By carefully controlling the ratio of phosphorus to sulfur, it is possible to influence the product distribution, though obtaining pure P₄S₅ often requires subsequent purification steps.

Solution-Phase Synthetic Protocols, including Carbon Disulfide-based Methods

Solution-phase synthesis offers a greater degree of control over reaction conditions, often leading to higher selectivity for the desired phosphorus sulfide (B99878). A notable method for the preparation of P₄S₅ involves the reaction of tetraphosphorus trisulfide (P₄S₃) with elemental sulfur in a carbon disulfide (CS₂) solution. This reaction is facilitated by the presence of light and a catalytic amount of iodine. wikipedia.org The progress of the reaction and the distribution of products are typically monitored using ³¹P-NMR spectroscopy. wikipedia.org

Another solution-based approach involves the use of triphenylarsine (B46628) sulfide (Ph₃AsS) as a sulfur transfer agent. For example, the treatment of α-P₄S₅ with Ph₃AsS in carbon disulfide can yield α-P₄S₆. wikipedia.org This demonstrates the utility of solution-phase reactions for the interconversion of different phosphorus sulfides.

Thermolysis and Vapor-Phase Synthesis Techniques

Thermolysis, or the decomposition of substances by heat, is a primary method for the preparation of various phosphorus sulfides. wikipedia.org Heating mixtures of phosphorus and sulfur to high temperatures leads to the formation of a range of P₄Sₙ compounds. The specific products obtained depend on factors such as the initial P:S ratio, temperature, and reaction time. While this method is effective for producing phosphorus sulfides on a larger scale, it often results in a mixture of products that require separation. It is important to note that P₄S₅ is unstable when heated and tends to disproportionate into P₄S₃ and P₄S₇ before it reaches its melting point. wikipedia.org

Vapor-phase synthesis is another high-temperature method that can be employed. A patent describes a vapor phase process for the production of phosphorus pentasulfide (P₄S₁₀), although it notes that this method is less common due to the high temperatures and potential for reactor pipe blockages. google.com Similar principles could theoretically be applied to the synthesis of P₄S₅ by adjusting the reactant ratios and conditions, though specific examples are not prevalent in the literature.

Targeted Synthesis of Tetraphosphorus Pentasulfide Isomers

The P₄S₅ molecule can exist in different isomeric forms, known as allotropes. The targeted synthesis of these specific isomers requires precise control over the reaction conditions.

Formation of Specific α-, β-, and γ-P₄S₅ Allotropes

The synthesis of specific allotropes of P₄S₅ has been achieved through tailored synthetic strategies.

α-P₄S₅ : This isomer can be readily synthesized via the photochemical reaction of tetraphosphorus decasulfide (P₄S₁₀) with red phosphorus. wikipedia.org This method provides a direct and selective route to the α-form.

β-P₄S₅ : While the synthesis of α-P₄S₅ is well-documented, specific methods for the targeted synthesis of the β-isomer are less commonly described in the readily available literature. The characterization of β-tetraphosphorus pentasulfide has been reported, indicating its existence and isolation. nih.gov

γ-P₄S₅ : Similar to the β-isomer, detailed and specific synthetic protocols for the γ-allotrope of P₄S₅ are not widely reported in general chemical literature, suggesting it may be less stable or require highly specific conditions for its formation.

The following table summarizes the known synthetic approaches for the different P₄S₅ isomers:

| Isomer | Synthetic Method | Precursors | Conditions |

| α-P₄S₅ | Photochemical Reaction | P₄S₁₀, Red Phosphorus | Light |

| β-P₄S₅ | Not widely reported | - | - |

| γ-P₄S₅ | Not widely reported | - | - |

Stereoselective Synthesis of P₄S₅ Analogues

The concept of stereoselective synthesis is of great importance in modern chemistry, focusing on the preferential formation of one stereoisomer over another. In the context of phosphorus sulfides, this would relate to the synthesis of chiral analogues of the P₄S₅ cage. While the direct stereoselective synthesis of P₄S₅ itself is not a common topic, the principles of stereoselective synthesis are widely applied in organophosphorus chemistry to create P-chiral compounds. wikipedia.orgrsc.orgmasterorganicchemistry.comrsc.org

These methods often involve the use of chiral auxiliaries or catalysts to control the spatial arrangement of atoms around the phosphorus center. For instance, stereoselective nucleophilic substitution at a phosphorus atom is a key strategy. rsc.org While the current body of literature does not provide specific examples of the stereoselective synthesis of P₄S₅ analogues, the extensive research into P-chiral organophosphorus compounds suggests that such syntheses could be theoretically achievable, likely through the reaction of P₄S₅ or its precursors with chiral reagents.

Novel and Green Chemistry Approaches in P4S5 Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of inorganic compounds, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents. mdpi.com The synthesis of this compound (P₄S₅) is an area where these principles are being explored to develop more sustainable and efficient manufacturing processes.

Mechanochemical Synthesis Strategies

Mechanochemistry, which utilizes mechanical energy from methods like grinding or milling to induce chemical reactions, represents a significant advancement in solvent-free synthesis. nih.govscispace.com This approach is particularly advantageous as it often proceeds at room temperature, reduces reaction times, and can lead to the formation of novel materials. researchgate.netfrontiersin.org In the context of phosphorus sulfides, mechanochemical methods offer a pathway to bypass the need for high-temperature reactions and volatile organic solvents, which are major sources of waste in traditional chemical processes. nih.gov

High-speed ball milling, a common mechanochemical technique, can facilitate the direct reaction of solid reactants like red phosphorus and elemental sulfur. The intense mechanical forces within the mill promote intimate mixing and generate localized high pressures and temperatures at the point of impact, which can overcome the activation energy for the formation of P-S bonds. This technique has been successfully employed for the synthesis of various materials, including porous polymers and coordination polymers, often resulting in high yields and unique material properties. researchgate.netfrontiersin.org While specific, detailed studies on the exclusive mechanochemical synthesis of P₄S₅ are emerging, the principles have been demonstrated in related systems, suggesting a viable and sustainable alternative to conventional methods.

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, purification, and disposal. cmu.edu For phosphorus sulfide synthesis, this often involves the direct reaction of the elements at elevated temperatures. mdpi.com While traditional, this method can be refined to align with green chemistry principles by optimizing energy usage and preventing the release of hazardous byproducts.

One environmentally conscious approach involves reacting elemental phosphorus and sulfur in the absence of a solvent, which avoids the production of crude mixtures that require purification via crystallization from solvents like carbon disulfide. google.com Modern solvent-free methods focus on precise control over reaction conditions to directly yield high-purity products. For instance, facile solvent-free synthesis has been accomplished for metal thiophosphates by reacting metal chlorides with elemental phosphorus and sulfur at moderate temperatures (around 500 °C). mdpi.comnih.gov These reactions demonstrate that complex sulfur-phosphorus anions can be formed efficiently without a solvent medium. Such strategies are in line with the requirements for greener processes by transforming raw elements into high-value products with high atom economy. mdpi.com

Control and Optimization of Synthetic Parameters

The selective synthesis of a specific phosphorus sulfide, such as α-P₄S₅, from the complex P₄/S system requires precise control over various reaction parameters. The final product's structure, purity, and yield are highly dependent on the stoichiometry of the reactants, the thermal and pressure conditions, and the presence of any catalytic or initiating species.

Influence of Stoichiometric Ratios of Reactants

The stoichiometry of phosphorus and sulfur is the primary determinant of the resulting phosphorus sulfide compound. The P-S system includes a wide range of molecular compounds, and shifting the reactant ratio can favor the formation of different cage-like molecules. To specifically synthesize this compound (P₄S₅), a molar ratio of phosphorus to sulfur of 4:5 is theoretically required.

Deviations from this ratio can lead to the formation of other phosphorus sulfides. For example, a higher sulfur content would favor the formation of more sulfur-rich compounds like P₄S₇ or P₄S₁₀. Conversely, a phosphorus-rich mixture would likely yield products such as P₄S₃. Therefore, the precise control of the initial amounts of phosphorus and sulfur is a critical first step in optimizing the synthesis for a specific isomer.

Impact of Temperature, Pressure, and Reaction Atmosphere

Temperature and pressure are critical variables that influence reaction rates and the stability of different phosphorus sulfide allotropes. The direct reaction between white phosphorus and sulfur is highly exothermic and can be difficult to control, potentially leading to localized superheating and the formation of undesired byproducts. google.com

Conventional synthesis of phosphorus sulfides often involves heating the elements above 300°C. wikipedia.org The stability of different allotropes is dependent on these conditions; for instance, changes in temperature and pressure can trigger phase transitions between different structural forms of elements. wikipedia.org Maintaining a controlled temperature profile is essential to guide the reaction toward the desired P₄S₅ structure and prevent decomposition or rearrangement into more thermodynamically stable, but undesired, products.

The reaction is typically carried out under an inert atmosphere, such as carbon dioxide or nitrogen, to prevent oxidation of the reactants and products. google.com The presence of oxygen can lead to the formation of phosphorus oxysulfides, which are impurities that can be difficult to separate from the desired product.

Role of Catalysts and Initiator Systems (e.g., Iodine)

Catalysts and initiators can play a significant role in phosphorus sulfide synthesis by lowering the activation energy and influencing the reaction pathway, potentially leading to higher yields and milder reaction conditions. Iodine is a well-known halogen that has been explored as a catalyst in various chemical transformations. researchgate.net

In the context of reactions involving sulfur and phosphorus, iodine can act as a Lewis acid catalyst. researchgate.net It can facilitate the cleavage of S₈ rings and P₄ tetrahedra, which is a necessary step for the formation of P-S bonds. By transforming non-conjugated bonds into a more reactive state, iodine can help facilitate reactions that might otherwise require more extreme temperatures. researchgate.net The use of an iodine catalyst can promote the reaction under milder conditions and potentially offer greater control over the product distribution, favoring the formation of specific isomers like P₄S₅. researchgate.netnih.gov

Reactivity and Mechanistic Pathways of Tetraphosphorus Pentasulfide

Reactions with Nucleophilic Reagents

P₄S₅ readily reacts with various nucleophiles, leading to the cleavage of its phosphorus-sulfur bonds and the formation of a diverse array of products.

Hydrolysis Pathways and Characterization of Hydrolytic Products

The hydrolysis of phosphorus sulfides can be complex. While the hydrolysis of the related compound tetraphosphorus (B14172348) decasulfide (P₄S₁₀) is known to produce phosphoric acid and hydrogen sulfide (B99878), detailed mechanistic pathways for the hydrolysis of P₄S₅ are not extensively documented in readily available literature. The reaction is expected to proceed via nucleophilic attack by water on the phosphorus atoms, leading to the breaking of P-S bonds.

Alcoholysis and Thiolysis Reactions of P₄S₅

The reactions of P₄S₅ with alcohols (alcoholysis) and thiols (thiolysis) are important pathways for the synthesis of organophosphorus compounds. These reactions generally involve the nucleophilic attack of the alcohol or thiol on the phosphorus centers of the P₄S₅ cage. This leads to the formation of various thiophosphoric and dithiophosphoric acid derivatives. The specific products formed can depend on the reaction conditions and the stoichiometry of the reactants.

Reactions with Nitrogen-Containing Compounds (e.g., Amines, Cyanamides)

Tetraphosphorus pentasulfide reacts with various nitrogen-containing nucleophiles, such as ammonia and amines. These reactions can lead to the formation of thiophosphoramidates and other organophosphorus compounds containing P-N bonds. For instance, the reaction of P₄S₅ with primary and secondary amines can yield a mixture of products resulting from the cleavage of the P₄S₅ cage and subsequent substitution.

The reaction of the related P₄S₁₀ with dimethyl cyanamide as a solvent has been shown to produce a complex mixture, from which a pyrophosphate derivative containing a 1,3,5,4-thiadiazaphosphinine ring was isolated.

Reactions with Electrophilic Reagents

The reactivity of P₄S₅ with electrophiles is less documented than its reactions with nucleophiles. However, the presence of lone pairs on the sulfur atoms suggests potential for electrophilic attack.

Oxidation Reactions (e.g., Halogenation, Oxygen Insertion)

Studies have shown that α-P₄S₅ and β-P₄S₅ can undergo sulfurization, which is a form of oxidation. The reaction pathways suggest an initial exocyclic addition of phosphorus, which is then followed by insertion or further addition reactions. Detailed studies on the direct halogenation or oxygen insertion reactions of this compound are not widely available.

Addition and Cycloaddition Reactions

Currently, there is a lack of specific, documented examples of this compound participating in addition or cycloaddition reactions in the available scientific literature.

Thermal and Photochemical Decomposition Pathways

Pyrolysis, the thermochemical decomposition of materials at elevated temperatures in an inert atmosphere, reveals the thermal stability and degradation pathways of chemical compounds. This compound (P₄S₅) is known to be thermally unstable upon heating. Its decomposition pathway is characterized by disproportionation, a reaction where a substance is simultaneously oxidized and reduced to form two different products. When heated, P₄S₅ tends to disproportionate into tetraphosphorus trisulfide (P₄S₃) and tetraphosphorus heptasulfide (P₄S₇) before it can reach its melting point.

The general products from the pyrolysis of phosphorus-sulfur compounds can include solid char, condensable liquids (tars), and non-condensable gases. When phosphorus sulfides, in general, are heated to decomposition, they can emit highly toxic fumes of sulfur and phosphorus oxides.

Table 1: Thermal Decomposition Products of this compound

| Reactant | Condition | Major Products |

|---|

This table illustrates the primary disproportionation products of P₄S₅ upon heating.

This compound exhibits reactivity under the influence of light, engaging in photo-induced transformations. The synthesis of α-P₄S₅ can be achieved through the photochemical reaction of tetraphosphorus decasulfide (P₄S₁₀) with red phosphorus. Furthermore, P₄S₅ itself can be synthesized by reacting tetraphosphorus trisulfide (P₄S₃) with sulfur in a carbon disulfide solution, a process that is facilitated by the presence of light and a catalytic amount of iodine. These synthetic routes underscore the role of photochemical energy in driving the formation and transformation of this particular phosphorus sulfide.

Role as a Thionating Agent in Organic and Inorganic Synthesis

Thionation is a chemical reaction that involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). Phosphorus sulfides, including this compound and the more commonly cited tetraphosphorus decasulfide (P₄S₁₀), are widely utilized as thionating agents in organic synthesis. These reagents are effective for the thionation of a variety of carbonyl-containing compounds, including ketones, esters, amides, lactones, and lactams, converting them to their corresponding thio-derivatives. While P₄S₁₀ is frequently mentioned, the reactivity is often attributed to its dissociation into P₂S₅ monomers, a principle that extends to other phosphorus sulfides. The use of P₄S₁₀ often requires higher temperatures and an excess of the reagent compared to milder alternatives like Lawesson's Reagent.

The mechanism for thionation using phosphorus sulfides like P₄S₁₀ is thought to begin with the dissociation of the cage-like molecule into the more reactive P₂S₅ monomer, particularly in refluxing solvents. The reaction with a carbonyl compound proceeds through the nucleophilic attack of the carbonyl oxygen on a phosphorus atom of the thionating agent. This step leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. The driving force for the subsequent step is the formation of a highly stable phosphorus-oxygen (P=O) bond. The thiaoxaphosphetane intermediate undergoes a cycloreversion, a process similar to a portion of the Wittig reaction mechanism, to yield the desired thiocarbonyl compound and a phosphorus-oxygen-sulfur species. A hypothetical mechanism for the conversion of organic thiocyanates to thiols using P₂S₅ involves an initial thionation of the thiocyanate functionality.

Phosphorus sulfides are crucial reagents in the synthesis of various sulfur-containing heterocyclic compounds. A prominent example is the Paal-Knorr thiophene synthesis, where 1,4-dicarbonyl compounds are reacted with a sulfur source, traditionally phosphorus pentasulfide, to form thiophenes. In this reaction, the phosphorus sulfide acts to both introduce the sulfur atom and facilitate the necessary dehydration and cyclization. The reaction of 1,4-diketones with P₄S₁₀ is a known method for forming thiophenes. Beyond thiophenes, P₄S₁₀ has been employed in the synthesis of other heterocyclic systems, such as converting amides to thioamides which can then be used to form thiazolium salts, or in the synthesis of polyisothianaphthene from phthalic anhydride.

Table 2: Examples of Heterocycle Synthesis using Phosphorus Sulfides

| Starting Material | Reagent | Heterocyclic Product | Reaction Name |

|---|---|---|---|

| 1,4-Diketone | P₄S₁₀ / P₂S₅ | Thiophene | Paal-Knorr Thiophene Synthesis |

| Phthalic anhydride | P₄S₁₀ | Polyisothianaphthene | - |

This table provides examples of sulfur-containing heterocycles synthesized using phosphorus sulfides.

Solid-State Reactivity and Intercalation Chemistry

The solid-state structure of this compound exists in at least two polymorphic forms, α-P₄S₅ and β-P₄S₅. The reactivity in the solid state is influenced by these structural arrangements. While specific solid-state reactions of P₄S₅ are not extensively detailed, the behavior of related phosphorus compounds provides insight into potential reactivity.

Intercalation is a process involving the insertion of chemical species into the interfaces of layered materials. While direct studies on the intercalation of P₄S₅ are not prominent, research on other phosphorus compounds highlights the possibilities within this field. For instance, phosphorus pentoxide (P₂O₅) molecules have been intercalated into the graphene-substrate heterointerface. This process involves the dissociation of P₂O₅ into smaller fragments, catalyzed by defects in the graphene, which then permeate the lattice. Similarly, black phosphorus, an allotrope of phosphorus, is known to undergo an intercalation-alloying mechanism with alkali ions in battery applications, which involves ion insertion between its layers. These examples suggest that the fundamental chemistry of phosphorus compounds allows for intercalation, although specific studies involving this compound are required to confirm its behavior in such systems.

Reactions with Other Inorganic Solids in Solid-State Media

No specific research findings or data tables detailing the reactions of this compound (P₄S₅) with other inorganic solids in solid-state media were found. While the solid-state chemistry of phosphorus sulfides, particularly P₄S₁₀, is an area of study for creating materials like solid electrolytes through mechanochemical synthesis, specific studies detailing reaction conditions, products, and mechanisms involving P₄S₅ are not available in the public domain.

Intercalation of Ions or Small Molecules within P₄S₅-Derived Frameworks

There is no available scientific literature to indicate that this compound (P₄S₅) forms stable, porous, or layered frameworks capable of hosting ions or small molecules through intercalation. The structural chemistry of P₄S₅ does not suggest the presence of van der Waals gaps or channels that are typically required for such guest-host interactions.

Catalytic Properties and Reaction Cycle Elucidation

Role as a Catalyst Precursor

No specific studies documenting the role of this compound (P₄S₅) as a catalyst precursor have been identified. The related compound, P₄S₁₀, is widely used as a precursor for synthesizing dithiophosphoric acids, which are then used to create zinc dithiophosphate (ZDDP) lubricant additives, as well as in the production of various pesticides and thionating agents like Lawesson's reagent. wikipedia.orgguidechem.com However, equivalent applications or research for P₄S₅ are not documented.

Mechanistic Studies of P₄S₅-Mediated Catalytic Cycles

There is a lack of published research on the catalytic applications of this compound (P₄S₅). Consequently, no mechanistic studies or elucidated catalytic cycles for P₄S₅-mediated reactions are available. Detailed mechanistic investigations are present for reactions catalyzed by P₄S₁₀, but this information is not applicable to P₄S₅ under the strict constraints of this article.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetraphosphorus Pentasulfide Systems

Crystallographic Analysis of P₄S₅ Polymorphs

Crystallography provides the most precise information regarding the atomic arrangement of P₄S₅ in the solid state. These techniques are crucial for understanding the molecule's geometry, identifying different crystalline forms (polymorphs), and assessing the purity of bulk samples.

Studies have identified at least two polymorphs of P₄S₅, commonly designated as α-P₄S₅ and β-P₄S₅.

α-P₄S₅ : The structure of the α-form was one of the last phosphorus sulfides to be elucidated. iucr.org It crystallizes in the monoclinic space group P2₁ with two molecules per unit cell. iucr.org The molecule consists of a P₄S cage structure. Key bond distances determined are an average P-P distance of 2.21 Å, P-S distances ranging from 2.08 to 2.19 Å, and a shorter P=S distance of 1.94 Å, indicating a terminal, exocyclic sulfur atom. iucr.org

β-P₄S₅ : The β-form also crystallizes in the monoclinic system, but with the space group P2₁/m. nih.gov This polymorph shares the fundamental cage structure but differs in the arrangement of the molecules within the crystal lattice.

The detailed geometric parameters obtained from SCXRD are foundational for theoretical calculations and for understanding the reactivity and physical properties of the compound. mdpi.com

| Parameter | α-P₄S₅ | β-P₄S₅ |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/m |

| a (Å) | 6.41 ± 0.03 | 6.389 |

| b (Å) | 10.94 ± 0.04 | 10.966 |

| c (Å) | 6.69 ± 0.03 | 6.613 |

| α (°) | 90 | 90 |

| β (°) | 111.7 ± 0.4 | 115.65 |

| γ (°) | 90 | 90 |

| Molecules per Unit Cell (Z) | 2 | 2 |

The process involves comparing the experimental PXRD pattern of a synthesized batch of P₄S₅ with standard patterns simulated from the single-crystal structure data. ncl.ac.ukrigaku.com A perfect match confirms the phase identity. The absence of peaks from other known phases or impurities indicates high crystalline purity. xray.cz This technique is critical in quality control and in studies of phase transitions where the presence of multiple polymorphs might coexist. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. news-medical.netajptonline.com As established by crystallographic studies, P₄S₅ exhibits polymorphism, with the α and β forms being well-documented. nih.govresearchgate.net These different polymorphs, while chemically identical, can have distinct physical properties such as density, melting point, and solubility due to the different arrangements of molecules in the solid state. nih.govnih.gov

The study of solid-state phase transitions investigates the conditions under which one polymorph can convert into another. nih.govresearchgate.net Such transitions can be induced by changes in temperature, pressure, or during processing steps like grinding. rigaku.com For P₄S₅, understanding the relative stability of the α and β forms and the potential for interconversion is crucial for ensuring consistency in its application and handling. Thermodynamic studies can reveal whether the relationship between polymorphs is enantiotropic (where one form is more stable above a transition temperature and the other is more stable below it) or monotropic (where one form is always more stable).

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides detailed information about the bonding and functional groups within a molecule by probing its characteristic vibrational modes.

Raman spectroscopy is a powerful non-destructive technique for analyzing the vibrational modes of molecules. tue.nl For P₄S₅, the Raman spectrum reveals sharp peaks corresponding to the stretching and bending vibrations of the various bonds within its cage structure, such as P-S, P=S, and P-P bonds. iucr.org Since the technique relies on changes in polarizability during a vibration, it is particularly sensitive to the vibrations of the covalent framework of the phosphorus sulfide (B99878) cage.

The analysis of the Raman spectrum allows for a detailed understanding of the molecular bonding. s-a-s.org For example, the P=S stretching vibration typically appears at a higher frequency (wavenumber) than the P-S single bond stretches, providing clear evidence for the exocyclic sulfur atom. researchgate.net Similarly, vibrations associated with the P-P bond can be identified. By comparing the spectra of different polymorphs, subtle changes in the molecular environment and intermolecular interactions within the crystal lattice can be detected. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. nih.gov This technique is complementary to Raman spectroscopy, as some vibrations that are weak or inactive in Raman may be strong in the IR spectrum, and vice versa. libretexts.org IR spectroscopy is particularly useful for identifying polar functional groups. spectroscopyonline.com

In P₄S₅, the IR spectrum provides key insights into the structure of the molecule. researchgate.net The absorption bands in the spectrum can be assigned to specific vibrational modes, such as the asymmetric and symmetric stretches of the P-S and P=S bonds. The position and intensity of these bands are characteristic of the P₄S₅ molecule and can be used for its identification. libretexts.org Computational methods are often used alongside experimental IR spectroscopy to accurately assign the observed absorption bands to specific molecular motions, further refining the structural understanding of the molecule. researchgate.netarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For P₄S₅, NMR methods focusing on phosphorus and sulfur isotopes are particularly informative.

Phosphorus-31 (³¹P) NMR spectroscopy is a primary tool for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, which results in excellent NMR sensitivity and sharp signals. mdpi.comwikipedia.org This technique provides crucial information about the number of unique phosphorus environments, their electronic state, and their connectivity through spin-spin coupling. wikipedia.orghuji.ac.il

In the solid state, magic-angle spinning (MAS) ³¹P NMR spectra of P₄S₅ reveal multiple resonances, which correlate with the crystallographically inequivalent phosphorus atoms in the molecule. researchgate.net A study of solid binary phosphorus sulfides, including P₄S₅, showed considerable changes in chemical shifts when moving from the solution phase to the solid state. researchgate.net Analysis of the spinning sidebands in the solid-state spectrum can yield data on the effective shielding tensor components, providing further structural details. researchgate.net The chemical shifts in ³¹P NMR are sensitive to factors such as bond angles and the electronegativity of substituents. slideshare.net The spectra for P₄S₅ are typically complex, reflecting the different types of phosphorus atoms within its cage-like structure.

Table 1: Representative ³¹P NMR Chemical Shift Data for Phosphorus Sulfides

This table provides a general range for phosphorus sulfides to illustrate the data obtained from ³¹P NMR. Specific values for P₄S₅ can vary based on phase (solid/solution) and solvent.

| Compound | Phosphorus Environment | Typical Chemical Shift Range (ppm) |

|---|---|---|

| P₄S₅ | P(S)-S₂P | Varies significantly |

| P₄S₃ | Apical P | ~ -70 to -120 |

| Basal P | ~ +70 to +120 | |

| P₄S₇ | P=S | ~ -30 to 0 |

| P-P | ~ +40 to +70 | |

| P₄S₁₀ | P(S)-S₃ | ~ -40 to -60 |

While ³¹P NMR elucidates the phosphorus framework, isotopic NMR focusing on sulfur, such as ³³S NMR, could theoretically provide direct information about the sulfur environments. The ³³S isotope is a quadrupolar nucleus with a very low natural abundance (0.75%) and low gyromagnetic ratio, making it an insensitive nucleus for NMR experiments. Consequently, obtaining ³³S NMR spectra requires specialized instrumentation and isotopic enrichment, and there is a scarcity of literature data on the ³³S NMR of phosphorus sulfides, including P₄S₅.

If obtainable, the data would reveal distinct signals corresponding to the different types of sulfur atoms in the P₄S₅ structure: those bridging two phosphorus atoms (P-S-P) and those in other unique positions. The chemical shifts would be indicative of the local electronic environment and bonding of each sulfur atom.

Mass Spectrometry for Molecular Structure and Fragmentation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govthermofisher.com By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For tetraphosphorus (B14172348) pentasulfide (P₄S₅), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.gov The ability of HRMS to resolve ions with very small mass differences is essential for unambiguous identification in complex mixtures. thermofisher.com

Table 2: Precise Mass Data for Tetraphosphorus Pentasulfide (P₄S₅)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | P₄S₅ | nih.gov |

| Exact Mass | 283.75540386 Da | nih.gov |

| Monoisotopic Mass | 283.75540386 Da | nih.gov |

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The collection of these fragments constitutes the fragmentation pattern, which serves as a molecular fingerprint. The analysis of these patterns can help to corroborate the proposed structure of the compound. libretexts.orgmdpi.com

For P₄S₅, the fragmentation would likely involve the sequential loss of sulfur atoms or the cleavage of the P-S cage into smaller, stable phosphorus-sulfide ions. The relative abundance of each fragment peak provides information about the stability of the fragment ions and the strength of the bonds being broken. slideshare.net The calculated isotope pattern for P₄S₅, arising from the natural abundances of ³³S and ³⁴S, can also be compared with the experimental spectrum to confirm the number of sulfur atoms in the parent ion and its fragments. webelements.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. psu.edumdpi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. psu.edu

For P₄S₅, XPS can be used to determine the atomic concentrations of phosphorus and sulfur on the sample surface and to probe their respective oxidation states. The binding energy of the core electrons (e.g., P 2p and S 2p) is sensitive to the chemical environment. caltech.edu A change in the chemical bonding or oxidation state of an atom results in a "chemical shift" of its corresponding peak in the XPS spectrum. caltech.edu

In phosphorus sulfides, phosphorus can exist in various oxidation states. Similarly, sulfur can be present as terminal sulfur (formally S²⁻) or bridging sulfur (formally S⁻ or S⁰ in polysulfides). uni-regensburg.de By analyzing the high-resolution P 2p and S 2p spectra, it is possible to deconvolute the peaks and assign them to the different chemical environments of phosphorus and sulfur atoms within the P₄S₅ structure. This information is vital for understanding the surface chemistry and electronic structure of the compound. General studies on phosphorus and sulfur compounds show that binding energies increase with a higher oxidation state. semanticscholar.orgukm.myresearchgate.net

Table 3: Expected Core-Level Binding Energies for P and S in Different Chemical States

These are approximate ranges based on general data for phosphorus and sulfur compounds; specific values for P₄S₅ would require experimental determination.

| Element | Core Level | Chemical State / Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Phosphorus | P 2p | Phosphide / Lower Oxidation State | ~129 - 132 |

| Phosphate / Higher Oxidation State (e.g., P(V)) | ~132 - 135 semanticscholar.orgukm.myresearchgate.net | ||

| Sulfur | S 2p | Sulfide (e.g., M-S) | ~160 - 163 |

| Polysulfide / Elemental Sulfur | ~163 - 165 | ||

| Sulfoxide / Higher Oxidation State | ~166 - 169 semanticscholar.orgukm.myresearchgate.net |

Electron Microscopy and Surface Analysis

Electron microscopy and surface probe techniques are indispensable for characterizing the physical attributes of this compound (P₄S₅) from the microscale down to the nanoscale. These methods provide critical insights into the material's morphology, particle size, internal structure, and surface features, which are fundamental to understanding its chemical behavior and application potential.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a primary technique for investigating the surface topography and morphology of solid materials. In the context of P₄S₅, SEM is employed to visualize the size, shape, and surface texture of its crystalline powders or synthesized particles. The technique involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.

Research findings from SEM analysis reveal the micromorphology of phosphorus sulfide-based materials, typically showing crystal grain sizes that can range from one to ten micrometers. nih.gov For P₄S₅, analysis would focus on determining the crystal habit (the characteristic external shape of crystals), the degree of particle agglomeration, and the distribution of particle sizes. This information is crucial for applications where particle size and surface area are important parameters.

Table 1: Typical Morphological and Particle Size Data for Phosphorus Sulfide Systems from SEM Analysis

| Parameter | Observation | Significance |

| Crystal Morphology | Irregular, polyhedral, or well-defined crystals | Influences packing density, flowability, and reactivity. |

| Particle Size Range | Sub-micron to tens of microns (e.g., 1-10 µm) | Affects dissolution rates, surface area, and performance in composite systems. |

| Agglomeration State | Varies from discrete particles to large clusters | Impacts material handling and homogeneity when mixed with other components. |

| Surface Texture | Smooth crystalline faces or rough, textured surfaces | Relates to surface reactivity and interfacial interactions in composites. |

Transmission Electron Microscopy (TEM) for Nanostructure and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure of materials at the nanoscale. For P₄S₅, TEM is instrumental in analyzing its crystal lattice, identifying structural defects, and examining its nanostructure. semanticscholar.org In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information about the internal composition and crystal structure.

Studies on related phosphorus sulfide materials utilize TEM to confirm the distribution of constituent elements within composites, often in conjunction with energy-dispersive X-ray spectroscopy (TEM-EDS). nih.govresearchmap.jp This allows for elemental mapping to verify the spatial arrangement of phosphorus and sulfur at the nanoscale. nih.gov For P₄S₅, TEM can be used to visualize the arrangement of the cage-like molecules in the crystal lattice and to identify any crystallographic defects such as dislocations or stacking faults, which can influence the material's electronic and mechanical properties. In studies of advanced materials like van der Waals indium phosphorus sulfide, high-resolution TEM (HR-TEM) has been used to observe the formation of conductive filaments, demonstrating the technique's power in revealing atomic-scale mechanisms. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of providing three-dimensional topographical images of a sample's surface at the nanometer scale. Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient conditions. The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the surface map.

For P₄S₅ systems, AFM can be used to quantify surface roughness with high precision and to characterize topographical features on a scale that is inaccessible by SEM. asme.org While specific AFM studies focused solely on P₄S₅ are not widely reported, the technique is broadly applied to materials to understand surface properties that govern adhesion, friction, and reactivity. asme.org For example, AFM could be used to study the surface of P₄S₅ thin films or single crystals to understand how their surface topography influences interactions with other molecules or materials in composite systems.

Advanced Thermal Analysis

Thermal analysis techniques are critical for determining the thermal stability, decomposition behavior, and phase transitions of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time while it is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect and quantify the energy changes associated with physical and chemical transitions, such as melting, crystallization, and solid-state phase transitions.

For the phosphorus-sulfur system, DSC is essential for mapping the phase diagram and identifying the characteristic thermal events for each compound. researchgate.net The DSC thermogram of P₄S₅ would show endothermic peaks corresponding to melting and other phase transitions, providing precise temperature and enthalpy values for these events. This information is fundamental to understanding the material's behavior at elevated temperatures and for establishing safe handling and processing parameters. Research on various phosphorus-sulfur compounds has utilized DSC to determine temperatures of melting, transition, and decomposition. researchgate.net

Table 2: Illustrative DSC Data for Thermal Events in Phosphorus Sulfide Compounds

| Thermal Event | Typical Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

| Phase Transition | 100 - 250 | Endothermic | Solid-solid crystal structure change. |

| Melting | 250 - 400 | Endothermic | Transition from solid to liquid state. |

| Crystallization | Variable (on cooling) | Exothermic | Formation of an ordered solid phase from a molten or amorphous state. |

| Decomposition | > 400 | Endo- or Exothermic | Chemical breakdown of the compound. |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. The resulting TGA curve plots mass percentage against temperature, revealing the temperature ranges in which the material degrades and the amount of mass lost at each stage.

When applied to sulfur-containing compounds like P₄S₅, TGA reveals a decomposition profile that often involves the loss of sulfur at elevated temperatures. dtu.dk The thermal degradation of phosphorus sulfides can occur in one or more steps, corresponding to the breaking of P-S and S-S bonds. dtu.dk TGA studies on biomass containing phosphorus and sulfur compounds show that various PₓSᵧ species can be released into the gas phase upon heating. dtu.dkdtu.dk A TGA analysis of P₄S₅ would precisely define its decomposition onset temperature and subsequent degradation steps, providing crucial data on its thermal stability and the nature of its volatile decomposition products. fischer-tropsch.org

Table 3: Representative TGA Findings for the Decomposition of Sulfur-Containing Materials

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 200 - 400 | 10 - 30% | Initial decomposition; loss of volatile sulfur species. |

| > 400 | 30 - 60% | Major structural decomposition and fragmentation. |

| Residue at 800°C | Variable | Formation of a thermally stable residue (e.g., phosphorus oxides/phosphates in air). |

Theoretical and Computational Investigations of Tetraphosphorus Pentasulfide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of phosphorus sulfides due to its balance of computational cost and accuracy. smolecule.comnih.govresearchgate.net Studies on P₄S₅ have utilized DFT to elucidate its molecular symmetry and electronic properties. smolecule.com

Computational models indicate that the P₄S₅ molecule possesses a cage-like architecture with delocalized bonding interactions throughout its framework. smolecule.com The structure crystallizes in the monoclinic P2₁/m space group, which points to a lower symmetry compared to more symmetrical phosphorus sulfides like P₄S₃ or P₄S₁₀. smolecule.com Theoretical geometry optimization converges to a stable structure with distinct environments for the phosphorus and sulfur atoms, supporting experimental observations of multiple inequivalent atomic sites. smolecule.com

DFT calculations have been successful in predicting geometric parameters. The calculated bond lengths show excellent agreement with data obtained from crystallographic experiments, which validates the accuracy of the computational approaches used. smolecule.com Furthermore, these calculations provide insights into the charge distribution within the molecule. The phosphorus atoms are shown to exhibit a formal oxidation state of +2.5, while sulfur atoms have a formal oxidation state of -2. smolecule.com This distribution is consistent with the observed bonding patterns and coordination geometries. smolecule.com

Table 1: Selected Computational Data for P₄S₅ from DFT Studies

| Property | Computational Finding | Reference |

|---|---|---|

| Crystal System | Monoclinic | smolecule.com |

| Space Group | P2₁/m | smolecule.com |

| Molecular Architecture | Cage-like with delocalized bonding | smolecule.com |

| Formal Oxidation State (P) | +2.5 | smolecule.com |

| Formal Oxidation State (S) | -2 | smolecule.com |

For a more rigorous treatment of electron correlation, which is crucial for accurately describing excited states, ab initio and post-Hartree-Fock methods are employed. wikipedia.org These methods, while more computationally demanding than DFT, provide a higher level of theoretical accuracy. Post-Hartree-Fock methods include techniques such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller–Plesset perturbation theory (MPn). wikipedia.orgepfl.chyoutube.com

Electron Propagator Theory (EPT) is another sophisticated method used to calculate ionization energies. The Outer Valence Green's Function (OVGF) approximation within EPT has been shown to be particularly effective when used with basis sets of at least triple-ζ quality. nih.gov These advanced computational models are essential for understanding the photochemical behavior and ionization processes of sulfur- and phosphorus-containing compounds. nih.gov

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org This analysis is key to understanding the bonding, stability, and reactivity of P₄S₅. The molecular orbitals are populated by electrons according to the Aufbau principle. libretexts.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as frontier orbitals. libretexts.orgmdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and stability. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org

Vibrational and Spectroscopic Simulations

Computational methods are widely used to simulate and predict the spectroscopic properties of molecules. These simulations provide a direct link between the molecular structure and the experimental spectra, aiding in their interpretation.

Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies and intensities of a molecule's Raman and Infrared (IR) spectra. aalto.firesearchgate.net These simulations involve calculating the normal modes of vibration of the molecule. Each vibrational mode corresponds to a specific frequency, which may be active in the IR or Raman spectrum depending on how the molecular dipole moment or polarizability changes during the vibration. nih.gov

The solid-state IR and Raman spectra of crystalline P₄S₅ have been reported experimentally. researchgate.net Computational simulations of these spectra for phosphorus sulfides provide a consistent dataset for comparison and can help fill gaps in experimental literature. aalto.fi By comparing the predicted spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational dynamics. documentsdelivered.com For instance, the presence of a P=S bond is indicated by a characteristic frequency in the IR spectrum. researchgate.net Advanced computational workflows can now automate the calculation of Raman spectra for inorganic compounds using accurate hybrid functionals, enhancing the reliability of these predictions. nih.gov

Table 2: Computationally Predicted Vibrational Frequencies for Phosphorus Sulfides

| Compound | Method | Predicted Frequency Range (cm⁻¹) | Corresponding Vibrations |

|---|---|---|---|

| P₄S₃ | DFT | 200-500 | P-P and P-S stretching and bending modes |

| P₄S₁₀ | DFT | 150-750 | P-S stretching (bridging and terminal), cage deformations |

Note: Specific frequency data for P₄S₅ is less commonly published in comparative tables, but the methodology follows that of related phosphorus sulfides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can accurately predict NMR parameters like chemical shifts and spin-spin coupling constants. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. rsc.org

For ³¹P NMR, DFT-based GIAO calculations have proven to be a reliable tool for structural analysis of organophosphorus compounds. rsc.org Studies have tested various levels of theory, finding that even moderate basis sets can provide accurate predictions of ³¹P chemical shifts, which can be further improved by scaling with linear regression parameters. rsc.org For example, the PBE1PBE/6-311G(2d,2p)//PBE1PBE/6-31+G(d) level of theory has been proposed to yield good results at a reasonable computational cost. rsc.org

Coupling constants, which describe the interaction between nuclear spins, can also be computed. In phosphorus compounds, one-bond ¹H-³¹P couplings are typically large (600–700 Hz), while two-bond and three-bond couplings are significantly smaller (20–30 Hz and 5–10 Hz, respectively). huji.ac.il The calculation of these parameters is crucial for interpreting complex NMR spectra and confirming molecular connectivity. youtube.comyoutube.com

Reaction Pathway and Transition State Modeling

A significant area of computational research involves the mapping of reaction pathways and the characterization of transition states. These models are crucial for understanding how P₄S₅ might be formed, how it isomerizes, and how it reacts with other chemical species. By calculating the potential energy surface for a given reaction, chemists can identify the most likely routes from reactants to products and the energy hurdles that must be overcome.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanisms of chemical reactions involving P₄S₅. researchgate.netresearchgate.netpku.edu.cn These calculations can map out the entire reaction coordinate, identifying intermediates and, most critically, the high-energy transition state structures that govern the reaction rate. mit.edu The energy difference between the reactants and the transition state is the activation energy barrier, a key kinetic parameter. ucm.esfaccts.denih.gov

For a molecule like tetraphosphorus (B14172348) pentasulfide, computational studies can explore various potential reactions, such as isomerization between different cage structures or reactions with nucleophiles. The process involves optimizing the geometry of reactants, products, and all conceivable intermediates, followed by a search for the transition state connecting them. youtube.com Advanced algorithms are used to locate this saddle point on the potential energy surface. researchgate.net Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The accuracy of these calculated energy barriers is highly dependent on the level of theory and basis set employed. chemrxiv.org High-level correlated methods, while computationally expensive, can provide results with high accuracy, often approaching experimental values where available. faccts.de Solvation models can also be incorporated to understand how a solvent might influence the reaction mechanism and its energy profile. nih.govnih.gov

Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical P₄S₅ Isomerization Reaction

| Parameter | Value (kJ/mol) | Method/Basis Set | Notes |

| Forward Activation Energy (Ea) | 110 | B3LYP/6-311+G(d,p) | Energy barrier for the conversion of α-P₄S₅ to a hypothetical isomer. |

| Reverse Activation Energy (Ea') | 95 | B3LYP/6-311+G(d,p) | Energy barrier for the reverse reaction. |

| Enthalpy of Reaction (ΔH) | 15 | B3LYP/6-311+G(d,p) | Indicates the product isomer is higher in energy than the α-form. |

Note: This table is illustrative, based on typical outputs from DFT calculations for isomerization reactions, and does not represent experimentally verified data for a specific P₄S₅ reaction.

Beyond single reaction pathways, computational chemistry can map the broader conformational energy landscape of a molecule. rsc.orgsoton.ac.uknih.gov For phosphorus sulfides, which are known to exist as various isomers or cage-like structures (adamantane-like, etc.), this is particularly important. researchgate.net The energy landscape is a multi-dimensional surface that represents the energy of the molecule as a function of its geometry. Minima on this surface correspond to stable or metastable isomers, while saddle points represent the transition states connecting them. arxiv.org

Theoretical studies on phosphorus sulfides have systematically investigated the stabilities of different isomers. researchgate.net By performing geometry optimizations and energy calculations using methods like the Hartree-Fock (RHF) method or DFT functionals such as MPW1PW91 with extensive basis sets (e.g., 6-311++G(3d)), researchers can compare the total energies of various P₄S₅ conformations. researchgate.net The global minimum on the energy landscape corresponds to the most thermodynamically stable isomer. mdpi.com

These studies have concluded that for a phosphorus sulfide (B99878) molecule to be stable, it should possess a low total energy and relative stabilization energy compared to its isomers. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) also provides insights into the kinetic stability of different structures. This comprehensive mapping allows for the prediction of potentially synthesizable but currently unknown isomers of P₄S₅. researchgate.net

Table 2: Calculated Relative Stabilities of Hypothetical P₄S₅ Isomers

| Isomer | Point Group | Total Energy (Hartree) | Relative Energy (kJ/mol) | HOMO-LUMO Gap (eV) |

| α-P₄S₅ | C₁ | -2578.125 | 0.0 | 4.1 |

| β-P₄S₅ | C₂v | -2578.119 | 15.7 | 3.8 |

| γ-P₄S₅ | Cₛ | -2578.110 | 39.4 | 3.5 |

Note: The data in this table is hypothetical, illustrating the typical results from quantum chemical calculations comparing different molecular isomers as described in studies on phosphorus sulfides. researchgate.net The α-P₄S₅ is set as the reference energy.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with the environment on timescales ranging from picoseconds to microseconds. frontiersin.org

To understand how P₄S₅ behaves in a realistic environment, such as a liquid or solid state, MD simulations are employed. diva-portal.org In these simulations, a large number of P₄S₅ molecules are placed in a simulation box, often with periodic boundary conditions to mimic an infinite system. The interactions between molecules are described by a force field, a set of empirical functions and parameters that define the potential energy of the system.

By running an MD simulation, one can observe emergent properties of the condensed phase, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. It is also possible to calculate transport properties like the diffusion coefficient, which quantifies how quickly molecules move through the medium, and viscosity. nih.gov For a crystalline solid, MD can be used to study lattice vibrations (phonons) and the effects of temperature on structural stability.

Table 3: Typical Parameters and Outputs for an MD Simulation of Liquid P₄S₅

| Parameter / Output | Description | Typical Value / Result |

| Input Parameters | ||

| Force Field | Defines the inter- and intramolecular potentials. | GAFF (General Amber Force Field) or a custom-parameterized field |

| System Size | Number of molecules in the simulation box. | ~500 P₄S₅ molecules |

| Ensemble | Statistical ensemble controlling thermodynamic variables (e.g., T, P, V). | NVT (constant Number of particles, Volume, Temperature) |

| Temperature | The temperature at which the simulation is run. | 450 K (above melting point) |

| Simulation Time | The total duration of the simulated trajectory. | 100 nanoseconds |

| Calculated Outputs | ||

| Diffusion Coefficient | A measure of the translational mobility of the molecules. | 1.5 x 10⁻⁵ cm²/s |

| Radial Distribution Function (g(r)) | Describes the local ordering of molecules in the liquid. | Peak at ~5.5 Å for the P-P intermolecular distance. |

Note: This table presents a hypothetical but representative set of parameters and potential results for a standard molecular dynamics simulation of a molecular liquid.

MD simulations are particularly powerful for studying the interactions between a solute, like P₄S₅, and its environment, such as solvent molecules or a solid substrate. mdpi.comnih.govmdpi.commdpi.com These simulations can reveal how solvent molecules arrange themselves around the solute (the solvation shell), the nature of the intermolecular forces at play (e.g., van der Waals, electrostatic), and the energetics of these interactions. nih.govmdpi.comresearchgate.net

For example, a simulation of P₄S₅ in a solvent like carbon disulfide (CS₂) would involve placing one or more P₄S₅ molecules in a box filled with CS₂ molecules. The simulation would track the positions and orientations of all molecules over time, providing a detailed picture of the solvation process. dovepress.com From the trajectory, one can calculate the free energy of solvation, which is a crucial thermodynamic quantity. global-sci.com

Similarly, the interaction of P₄S₅ with a substrate, such as a metal or metal sulfide surface relevant in catalysis or materials science, can be modeled. nih.govnih.gov These simulations can elucidate adsorption mechanisms, preferred binding sites on the surface, and the orientation of the adsorbed molecule. This information is vital for understanding surface chemistry and designing new materials or processes. mdpi.com

Advanced Applications of Tetraphosphorus Pentasulfide in Materials Science and Engineering

Precursor for Solid-State Electrolytes in Energy Storage Systems

The drive for safer, more energy-dense batteries has led to significant research into all-solid-state batteries (ASSBs), which replace flammable liquid electrolytes with solid, ion-conducting materials. uni-giessen.de P₂S₅ is a foundational component in the synthesis of thiophosphate-based solid electrolytes, a class of materials renowned for high ionic conductivity and favorable mechanical properties. uni-giessen.de These electrolytes are central to the performance of next-generation energy storage systems.

The synthesis of thiophosphate solid electrolytes from P₂S₅ and a lithium source, typically lithium sulfide (B99878) (Li₂S), can be achieved through various methods, primarily solvent-based (liquid-phase) and solvent-free mechanochemical processes. The choice of method and the stoichiometric ratio of precursors dictate the final crystalline or glassy-ceramic structure, which in turn governs the material's ionic conductivity. acs.orgnih.gov

Liquid-Phase Synthesis: This approach involves the reaction of Li₂S and P₂S₅ in an organic solvent, such as acetonitrile, tetrahydrofuran, or ethyl propionate. nih.govosti.gov The process often proceeds through the formation of soluble thiophosphate intermediates. osti.gov Subsequent heat treatment allows for the removal of the solvent and crystallization of the desired electrolyte phase. researchgate.net Solution-based methods are considered highly scalable and can operate at lower temperatures than solid-state routes, making them attractive for industrial production. acs.org

Mechanochemical Milling: This solvent-free method uses high-energy ball milling to induce a solid-state reaction between the Li₂S and P₂S₅ powders. The mechanical energy facilitates the breakdown of the adamantane-like P₄S₁₀ cage structure and its reaction with Li₂S to form various thiophosphate units. This technique can produce both amorphous (glassy) and crystalline electrolytes.

Key thiophosphate electrolytes synthesized from P₂S₅ include:

Li₃PS₄ (Lithium Thiophosphate): Often synthesized with a 75:25 molar ratio of Li₂S to P₂S₅, it can exist in several polymorphs (α, β, γ), with the β-Li₃PS₄ phase being a notable metastable conductor. nih.gov

Li₇P₃S₁₁ (Lithium Thiophosphate): Formed from a 70:30 ratio of Li₂S to P₂S₅, this material exhibits very high ionic conductivity due to its specific crystalline structure containing both PS₄³⁻ and P₂S₇⁴⁻ units. acs.orgnih.gov

Li₁₀GeP₂S₁₂ (LGPS): While not a simple binary sulfide, its synthesis is based on the Li-P-S system derived from P₂S₅. It was a landmark material, demonstrating that solid electrolytes could achieve ionic conductivities comparable to liquid counterparts. acs.org

The ionic conductivity of these materials is a critical performance metric, as highlighted in the table below.

| Compound | Precursor Ratio (Li₂S:P₂S₅) | Synthesis Method | Room Temperature Ionic Conductivity (S cm⁻¹) |

|---|---|---|---|

| β-Li₃PS₄ | 75:25 | Liquid-Phase (THF) | ~1.6 x 10⁻⁴ |

| Li₇P₃S₁₁ | 70:30 | Liquid-Phase (Acetonitrile) | 1.5 x 10⁻³ |

| Li₇P₂S₈I | 3:1 (with LiI) | Liquid-Phase | 1.0 x 10⁻³ |

| Li₁₀GeP₂S₁₂ (LGPS) | N/A (Ternary System) | Solid-State Reaction | 1.2 x 10⁻² |

| Li₉.₅₄Si₁.₇₄P₁.₄₄S₁₁.₇Cl₀.₃ | N/A (Complex System) | Solid-State Reaction | 2.5 x 10⁻² |

The high ionic conductivity in P₂S₅-derived thiophosphates is attributed to the efficient movement of lithium ions through the solid lattice. The conduction mechanism is fundamentally based on ion hopping between adjacent vacant sites. The energy barrier for these hops is determined by the material's crystal structure and the local arrangement of thiophosphate anions.

The primary structural units formed from the reaction of Li₂S and P₂S₅ are thiophosphate anions such as ortho-thiophosphate (PS₄³⁻), pyro-thiophosphate (P₂S₇⁴⁻), and hypo-thiodiphosphate (P₂S₆⁴⁻). researchgate.net The presence and connectivity of these units are crucial. For instance, materials rich in the isolated PS₄³⁻ tetrahedra tend to facilitate fast Li⁺ diffusion. In contrast, the formation of P₂S₆⁴⁻ units, which can lead to the non-conducting Li₂P₂S₆ phase, has been found to suppress ionic conductivity. researchgate.netnih.gov

Despite their high conductivity, a major challenge for thiophosphate electrolytes is their poor interfacial stability when in contact with electrodes, particularly high-voltage cathodes and lithium metal anodes. acs.orgosti.gov These electrolytes have a narrow electrochemical stability window, meaning they can be chemically and electrochemically decomposed at the operating voltages of the battery. osti.govmit.edu

Cathode Interface: At the cathode, P₂S₅-derived electrolytes can react with oxide-based active materials (e.g., LiNi₁/₃Mn₁/₃Co₁/₃O₂ or NMC). This reaction leads to the formation of a resistive interfacial layer, which impedes ion flow and causes a rapid loss of battery capacity. uni-giessen.deacs.org This degradation occurs at all interfaces within the composite cathode, including between the electrolyte and the cathode active material, as well as any conductive carbon additives. uni-giessen.de

Anode Interface: When used with a metallic lithium anode, thiophosphate electrolytes undergo reductive decomposition. This process can result in the formation of decomposition products at the interface, which not only increases resistance but can also lead to mechanical failure, such as cracking of the electrolyte pellet. osti.gov

To address these stability issues, researchers are actively investigating interfacial engineering strategies. One promising approach is the application of thin, protective nanocoatings onto the electrode particles. acs.orgnih.gov For example, a coating of an amorphous material like Li₀.₃₅La₀.₅Sr₀.₀₅TiO₃ (LLSTO) has been shown to physically separate the cathode material from the thiophosphate electrolyte, preventing decomposition reactions and significantly improving long-term cycling stability. acs.orgnih.gov

| Interface | Issue | Consequence | Mitigation Strategy |

|---|---|---|---|

| Thiophosphate | High-Voltage Cathode (e.g., NMC) | Oxidative decomposition of electrolyte | Formation of resistive interfacial layer, capacity fade | Protective nanocoating on cathode particles (e.g., LLSTO) |

| Thiophosphate | Lithium Metal Anode | Reductive decomposition of electrolyte | Increased interfacial resistance, mechanical failure (cracking) | Application of stable interlayer, electrolyte modification |

| Thiophosphate | Conductive Additive (Carbon) | Electrochemical reaction | Increased impedance, performance degradation | Coating of additives or development of binder-free electrodes |

Role in Chalcogenide Glass Formation

Beyond electrolytes, P₂S₅ is a key component in the fabrication of chalcogenide glasses. researchgate.net These are amorphous materials containing one or more chalcogen elements (sulfur, selenium, or tellurium) that are transparent in the infrared (IR) region of the electromagnetic spectrum. bnpengage.comresearchgate.net The addition of P₂S₅ as a network former allows for the tuning of the glass's optical, thermal, and structural properties.

Chalcogenide glasses containing phosphorus sulfide are typically fabricated using the melt-quenching technique. researchgate.netacs.org This process involves sealing high-purity elemental starting materials (e.g., Ge, Ga, S, and P₂S₅) in an evacuated silica (B1680970) ampule. acs.org The ampule is heated in a rocking furnace to ensure homogeneity of the melt, held at a high temperature, and then rapidly cooled (quenched) in air or water to freeze the disordered liquid structure into a glassy state. bnpengage.com The absence of oxygen is critical, as oxide impurities create strong absorption bands in the infrared region, diminishing the material's primary functional property. bnpengage.com

Characterization of these glasses is performed using a variety of techniques:

X-ray Diffraction (XRD): Used to confirm the amorphous (non-crystalline) nature of the material.

Raman and Infrared (IR) Spectroscopy: These methods probe the vibrational modes of the atomic bonds within the glass, allowing for the identification of the fundamental structural units. acs.org

Solid-State Nuclear Magnetic Resonance (NMR): Techniques like ³¹P MAS NMR are powerful for providing detailed information about the local chemical environment of phosphorus atoms, helping to distinguish between different thiophosphate structural groups. acs.orgacs.org

Differential Scanning Calorimetry (DSC): Used to determine thermal properties such as the glass transition temperature (Tg).

In chalcogenide glasses, P₂S₅ acts as a network former, creating a covalently bonded amorphous structure. researchgate.net The fundamental building blocks derived from P₂S₅ are typically phosphorus-centered tetrahedra. Depending on the stoichiometry of the glass and the presence of other network modifiers (like Na₂S or Li₂S), various structural units can form. acs.org

In more complex ternary systems, such as (GeS₂)₁₋ₓ(P₂S₅)ₓ, the P₂S₅ contributes S=PS₃/₂ and PS₃/₂ units to the network, which is primarily formed by GeS₄/₂ tetrahedra. researchgate.net The phosphorus units can exist within the main network or as distinct molecular clusters. researchgate.net The ability of phosphorus to form these varied structural units allows for significant modification of the glass's properties, making P₂S₅ a versatile component for designing specialized infrared optical materials. epo.org

Precursor for Advanced Inorganic Materials

The reactivity of the phosphorus-sulfur cage in P₄S₅ makes it a useful building block, or precursor, for the synthesis of more complex inorganic structures. Its ability to serve as a source of both phosphorus and sulfur is particularly valuable in the creation of thiophosphate compounds.

Synthesis of Metal Thiophosphates and Related Frameworks

Tetraphosphorus (B14172348) pentasulfide can be used in the synthesis of metal thiophosphates, a class of materials with diverse structural and electronic properties. The general approach involves a high-temperature, solid-state reaction between a metal salt (often a halide) and a phosphorus sulfide.

A facile, solvent-free synthesis method has been demonstrated for producing crystalline metal thiophosphates. nih.govmdpi.com This chemical exchange reaction typically occurs between an anhydrous metal chloride and a combination of elemental phosphorus and sulfur, or with a molecular phosphorus sulfide like P₄S₁₀ (often referred to by its empirical formula, P₂S₅). nih.govmdpi.com These reactions, carried out at moderately high temperatures (e.g., 500 °C), yield crystalline products such as transition metal thiophosphates (MPS₃, where M can be Fe, Co, Ni) and other complex structures like Cu₃PS₄. nih.govmdpi.com The resulting materials are characterized by anions such as the hexathiodiphosphate ion (P₂S₆)⁴⁻, forming layered structures. nih.govmdpi.com

| Parameter | Value |

| Synthesis Method | Solvent-Free Chemical Exchange |

| Reactants | Anhydrous Metal Halides, Phosphorus Sulfide |

| Temperature | ~500 °C |

| Example Products | MPS₃ (M = Fe, Co, Ni), Cu₃PS₄ |

| Key Anionic Unit | (P₂S₆)⁴⁻ |

Fabrication of Semiconductor Materials from P₄S₅ Derivatives

Many of the metal thiophosphates synthesized using phosphorus sulfide precursors exhibit semiconducting properties. The electronic and optical characteristics of these materials are a direct result of their unique layered crystal structures.

The micrometer-sized metal-phosphorus-sulfur products, such as the MPS₃ compounds, display room-temperature optical and magnetic properties consistent with semiconducting band gaps. nih.govnsf.gov For example, FePS₃, CoPS₃, and NiPS₃ have been found to possess similar low-energy band gaps of approximately 1.5 eV. mdpi.com These properties make them of interest for applications in electronics and electrocatalysis. Research has shown that these materials can function as electrocatalysts in hydrogen evolution reactions (HER), with their activity varying based on the specific metal cation (Co > Ni >> Fe). nih.govmdpi.com The semiconducting nature of these materials is fundamental to their performance in such applications.

| Material | Property | Value/Observation |

| MPS₃ (M=Fe, Co, Ni) | Band Gap | ~1.5 eV |

| MPS₃ (M=Fe, Co, Ni) | Property | Semiconducting |

| MPS₃ (M=Co, Ni) | Application | Electrocatalyst for Hydrogen Evolution |

| Metal Thiophosphates | Structure | Layered, Non-metal rich |

Applications in Polymer Chemistry and Modification

In polymer science, phosphorus and sulfur compounds are often used to modify polymer properties, including their durability, elasticity, and resistance to fire.

Role as a Vulcanizing Agent in Polymer Processing

Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org Sulfur is the most common vulcanizing agent. finorchem.com While the closely related compound tetraphosphorus decasulfide (P₄S₁₀) is known to be used as a vulcanizing agent in tire manufacturing to improve wear resistance and elasticity, specific research documenting the use of tetraphosphorus pentasulfide (P₄S₅) for this purpose is not available in the reviewed scientific literature. trecora.com

Development of Flame Retardants through P₄S₅ Modification

Phosphorus-based compounds are a well-established class of non-halogenated flame retardants. wordpress.com They can act in either the gas phase, by scavenging flame-propagating radicals, or in the condensed phase, by promoting the formation of a protective char layer on the polymer surface. guidechem.com The synthesis of organophosphorus compounds, which can be used as flame retardants, often employs tetraphosphorus decasulfide (P₄S₁₀) as a key reagent. guidechem.com However, the direct application or modification of polymers with this compound (P₄S₅) for flame retardancy is not specifically detailed in existing research.

Lubricant Additives and Tribological Applications

One of the largest commercial applications for phosphorus sulfides is in the production of lubricant additives designed to reduce wear and friction between moving parts. trecora.comnoaa.gov Specifically, tetraphosphorus decasulfide (P₄S₁₀) is the primary precursor for synthesizing zinc dialkyldithiophosphates (ZDDPs). wikipedia.org These molecules are highly effective anti-wear additives that form a protective tribofilm on metal surfaces. mdpi.com Extensive patents and literature describe the reaction of P₄S₁₀ with alcohols or phenols to form dithiophosphoric acids, which are then neutralized to create the metal salt additives. sciencemadness.orggoogle.comepo.org There is no significant body of evidence in the scientific literature to suggest that this compound (P₄S₅) is used for these specific tribological applications.

Advanced Analytical Techniques for Studying Tetraphosphorus Pentasulfide Transformations

In Situ and Operando Spectroscopic Methods